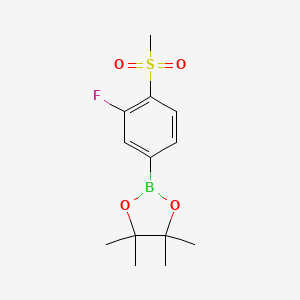

3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(3-fluoro-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)9-6-7-11(10(15)8-9)20(5,16)17/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFPWIWPAXETRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139692 | |

| Record name | 2-[3-Fluoro-4-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648904-85-2 | |

| Record name | 2-[3-Fluoro-4-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648904-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-Fluoro-4-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester (CAS No. 648904-85-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester, with the Chemical Abstracts Service (CAS) number 648904-85-2, is a highly functionalized arylboronic ester that has emerged as a valuable reagent in organic synthesis, particularly in the realm of drug discovery and development.[1][2] Its unique structural features—a fluorine atom and a methylsulfonyl group on the phenyl ring—impart desirable physicochemical properties to target molecules, making it a sought-after building block for the synthesis of complex pharmaceuticals.[3][4]

This technical guide provides a comprehensive overview of this compound, including its synthesis, key applications with a focus on the Suzuki-Miyaura cross-coupling reaction, and the scientific rationale behind its use.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 648904-85-2 |

| Molecular Formula | C13H18BFO4S |

| Molecular Weight | 300.15 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step process, culminating in a Miyaura borylation reaction. A common synthetic route starts from 4-bromo-2-fluorothioanisole.[1]

A Representative Synthetic Protocol:

-

Oxidation: The starting material, 4-bromo-2-fluorothioanisole, undergoes oxidation of the sulfide to a sulfone. This is often achieved using a strong oxidizing agent like Oxone® in a solvent such as methanol. The electron-withdrawing nature of the sulfonyl group is crucial for the subsequent steps.[1]

-

Miyaura Borylation: The resulting 4-bromo-2-fluoro-1-methanesulfonyl-benzene is then subjected to a palladium-catalyzed borylation reaction with bis(pinacolato)diboron. A common catalyst system for this transformation is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), with a base like potassium acetate in a solvent such as dimethyl sulfoxide (DMSO).[1] The reaction is typically heated to drive it to completion.[1]

-

Purification: The final product is then purified using standard techniques such as chromatography on silica gel to yield the desired this compound.[1]

Causality Behind Experimental Choices:

-

Choice of Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst for cross-coupling reactions. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates the catalytic cycle.

-

Role of the Base: Potassium acetate is a moderately strong base that is crucial for the transmetalation step in the Miyaura borylation. It activates the diboron reagent, making it more nucleophilic.

-

Solvent Selection: DMSO is a polar aprotic solvent that is effective at dissolving the reactants and facilitating the reaction, particularly at elevated temperatures.

Figure 1: A simplified workflow for the synthesis of this compound.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound is an excellent coupling partner in these reactions, owing to its stability and reactivity.

The Catalytic Cycle:

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The boronic ester, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of Fluoro and Methylsulfonyl Substituents:

The presence of both a fluorine atom and a methylsulfonyl group on the phenyl ring of the boronic ester has a significant impact on its reactivity. Both are electron-withdrawing groups, which can influence the transmetalation step. While electron-withdrawing groups can sometimes retard the rate of transmetalation, they can also increase the stability of the organoboron reagent and prevent unwanted side reactions like protodeboronation. The specific substitution pattern of 3-fluoro-4-(methylsulfonyl) also provides steric and electronic properties that can be exploited for selective synthesis.

Applications in Drug Discovery: A Case Study

The "3-fluoro-4-(methylsulfonyl)phenyl" moiety is a key structural feature in a number of biologically active molecules. A notable example is its presence in agonists for G protein-coupled receptors (GPCRs), which are a major class of drug targets.[3][4]

For instance, the GPR119 agonist AR231453 contains a 2-fluoro-4-methanesulfonyl-phenyl tail.[3] This part of the molecule is crucial for its interaction with the receptor and its biological activity.[3] The synthesis of such molecules often relies on the Suzuki-Miyaura cross-coupling of this compound with a suitable heterocyclic partner.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

| Coupling Partner (R-X) | Catalyst | Base | Solvent | Temperature | Yield |

| Aryl Bromide | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 80-100 °C | Good to Excellent |

| Heteroaryl Chloride | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 °C | Moderate to Good |

| Aryl Triflate | Pd(PPh3)4 | Na2CO3 | DME | 90 °C | Good |

Note: Yields are dependent on the specific substrates and reaction conditions.

Conclusion: A Versatile and Enabling Reagent

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its well-defined synthesis, stability, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists and researchers in drug discovery. The strategic incorporation of fluorine and a methylsulfonyl group provides a handle to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, underscoring the importance of this reagent in the development of new therapeutics.

References

3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester molecular weight

An In-Depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester

Introduction

This compound is a specialized chemical compound of significant interest to researchers and professionals in drug discovery and organic synthesis. Identified by its CAS Number 648904-85-2, this molecule serves as a critical building block, particularly in the construction of complex pharmaceutical agents.[1][2] Its unique trifunctionalized structure—featuring a fluorine atom, a methylsulfonyl group, and a boronic acid pinacol ester—provides a versatile platform for creating novel molecular architectures through robust and predictable chemical reactions.

The primary utility of this reagent lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] The pinacol ester group offers enhanced stability and easier handling compared to the corresponding free boronic acid, making it well-suited for a wide range of laboratory applications, from small-scale screening to process development.[3] This guide provides an in-depth analysis of its properties, a detailed synthesis protocol, its core applications in medicinal chemistry, and essential safety guidelines.

Physicochemical Properties and Characterization

The molecular structure of this compound is precisely designed for chemical efficacy. The electron-withdrawing nature of both the fluorine atom and the methylsulfonyl group significantly influences the electronic properties of the phenyl ring, which in turn affects its reactivity in cross-coupling reactions. The boronic acid pinacol ester is the reactive moiety for these transformations, while the pinacol group itself protects the boronic acid from dehydration and other side reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 300.15 g/mol | [1][2] |

| Molecular Formula | C13H18BFO4S | [1] |

| CAS Number | 648904-85-2 | [1][2] |

| Synonyms | 2-(3-fluoro-4-methanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1][5][6]dioxaborolane | [1] |

| Appearance | White to light brown solid | [3] |

| Purity | Typically ≥95% | [6] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is based on established chemical literature, providing a reliable pathway to the target compound.[1]

Experimental Protocol

Step 1: Oxidation of 4-bromo-2-fluorothioanisole

-

Combine 4-bromo-2-fluorothioanisole (12 mmol) and methanol (200 mL) in a suitable reaction vessel.

-

Add oxone (62 mmol) to the mixture and stir vigorously for 12 hours at room temperature.

-

Causality Explanation: Oxone is a potent yet manageable oxidizing agent. Its function here is to convert the sulfide group (-S-CH₃) of the thioanisole into a sulfone group (-SO₂-CH₃). This transformation is critical as the sulfone group is a key structural feature of the final product.

-

-

Filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate (500 mL) to remove inorganic byproducts.

-

Evaporate the solvent under reduced pressure. Partition the residue between dichloromethane (200 mL) and water (100 mL).

-

Separate the organic layer, wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL), dry over MgSO₄, filter, and concentrate in vacuo to yield 4-bromo-2-fluoro-1-(methylsulfonyl)benzene.

Step 2: Formation of the Pinacol Ester

-

Combine the product from Step 1, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst (e.g., Pd(dppf)Cl₂) in an appropriate solvent like dioxane.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Causality Explanation: This is a Miyaura borylation reaction. The palladium catalyst facilitates the coupling of the aryl bromide with bis(pinacolato)diboron, replacing the bromine atom with the boronic acid pinacol ester group. Potassium acetate acts as a base, which is essential for the catalytic cycle.

-

-

After cooling, dilute the mixture with a solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the final product, 2-(3-fluoro-4-methanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1][5][6]dioxaborolane.[1]

Synthesis Workflow Diagram

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 648904-85-2 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Cas 1001185-88-1,3-(Methylsulfonyl)phenylboronic Acid Pinacol Ester | lookchem [lookchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester [cymitquimica.com]

Physical properties of 3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester

An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester

Prepared by: Gemini, Senior Application Scientist

Introduction: A Key Building Block in Modern Chemistry

This compound (CAS No. 648904-85-2) is a specialized organic reagent that has gained prominence as a versatile building block in medicinal chemistry and materials science.[1][2] Its utility is primarily centered on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for constructing carbon-carbon bonds.[3]

The molecule's architecture is a deliberate convergence of functional groups, each imparting unique chemical characteristics:

-

The Boronic Acid Pinacol Ester group provides stability, improved solubility in organic solvents compared to the free boronic acid, and controlled reactivity in cross-coupling reactions.[4]

-

The Fluorine substituent can significantly modulate the electronic properties of the aromatic ring, influence metabolic stability, and enhance binding affinity in drug candidates.

-

The Methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can be used to tune the molecule's reactivity and pharmacokinetic profile.

This guide provides an in-depth analysis of the core physical, chemical, and spectroscopic properties of this compound, offering both established data and predictive insights. It is designed for researchers and professionals who require a comprehensive understanding of this reagent for its effective application in synthesis and drug development.

Core Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is critical to note that while some data is available, other key experimental values are not widely published and are therefore presented as predictions based on established chemical principles and data from analogous structures.

| Property | Value / Description | Source / Basis |

| CAS Number | 648904-85-2 | [1][2][5] |

| Molecular Formula | C₁₃H₁₈BFO₄S | [2] |

| Molecular Weight | 300.15 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | Not experimentally reported. Estimated range: 90-110 °C. | Based on analogous structures |

| Boiling Point | 422.8 ± 45.0 °C (Predicted) | [7] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [7] |

| Solubility | See Section 2.2 for detailed profile. | [4][8] |

Physical State and Appearance

Under standard laboratory conditions, this compound exists as a white to off-white solid.[7] The crystalline nature of the solid is typical for boronic acid pinacol esters of this molecular weight.

Solubility Profile

-

High Solubility Expected: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone. These solvents effectively solvate both the polar sulfonyl group and the nonpolar aromatic and pinacol moieties.

-

Moderate Solubility Expected: Methanol, Ethanol.

-

Low to Insoluble Expected: Water, Hexanes, Diethyl Ether. The overall nonpolar character of the molecule limits its solubility in highly polar protic solvents like water and nonpolar alkanes like hexanes.[8]

The improved solubility in common reaction solvents is a key advantage of using the pinacol ester form, facilitating homogeneous reaction conditions and simplifying purification processes.[3]

Thermal Properties: Melting and Boiling Points

The melting point for this compound is not widely reported in the literature. Based on structurally similar compounds, an estimated range of 90-110 °C is plausible. The actual melting point is a critical indicator of purity and should be determined experimentally (see Protocol 4.1).

A predicted boiling point of 422.8 °C has been calculated, but this should be interpreted with caution.[7] Like many complex organic molecules, this compound is likely to decompose at or below its boiling point under atmospheric pressure. Purification via distillation is therefore not a recommended procedure.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below is a predictive guide to its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A standard analysis would be conducted in a deuterated solvent such as CDCl₃.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~7.8-8.1 ppm (m, 3H): The three protons on the aromatic ring. Due to the fluorine and sulfonyl groups, they will exhibit complex splitting patterns (multiplets).

-

δ ~3.1 ppm (s, 3H): The singlet corresponding to the three equivalent protons of the methylsulfonyl (-SO₂CH₃) group.

-

δ ~1.35 ppm (s, 12H): A characteristic sharp singlet for the twelve equivalent protons of the four methyl groups on the pinacol ester.[10]

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

-

δ ~160-165 ppm (d, ¹JCF ≈ 250 Hz): The carbon atom directly attached to the fluorine. It will appear as a doublet with a large one-bond C-F coupling constant.

-

δ ~120-145 ppm: Several signals corresponding to the other aromatic carbons. The carbon attached to the boron atom is often broadened or not observed due to quadrupolar relaxation.

-

δ ~84.5 ppm (s): The two equivalent quaternary carbons of the pinacol group (-O-C(CH₃)₂).[10]

-

δ ~44.5 ppm (s): The carbon of the methylsulfonyl group (-SO₂CH₃).

-

δ ~24.8 ppm (s): The four equivalent methyl carbons of the pinacol group (-C(CH₃)₂).[10]

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃):

-

A single resonance is expected, likely appearing as a multiplet due to coupling with the ortho- and meta- aromatic protons.

Predicted ¹¹B NMR Spectrum (128 MHz, CDCl₃):

-

A single, broad signal is expected in the range of δ 25-35 ppm , which is characteristic of a tetracoordinate boron atom in a pinacol ester.

Experimental Methodologies

To ensure scientific integrity, the physical properties of any new batch of this reagent should be validated. The following protocols are self-validating systems for characterizing the compound.

Protocol: Determination of Melting Point

This procedure determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and free of solvent by placing it under a high vacuum for several hours.

-

Capillary Loading: Finely crush a small amount of the solid. Tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Packing: Tap the sealed end of the capillary on a hard surface to pack the sample down to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂. A narrow range (<2 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic way to determine the compound's solubility in a range of common laboratory solvents.

Methodology:

-

Preparation: Add approximately 10 mg of the compound to a series of clean, dry vials.

-

Solvent Addition: To the first vial, add the test solvent (e.g., Dichloromethane) dropwise, starting with 0.1 mL.

-

Mixing: Cap the vial and vortex or shake vigorously for 30 seconds.

-

Observation: Visually inspect the solution.

-

If the solid is fully dissolved, classify it as "soluble" or "very soluble" (>100 mg/mL).

-

If the solid remains, add another increment of solvent (e.g., up to a total of 1.0 mL). Repeat the mixing and observation. If it dissolves, classify as "sparingly soluble."

-

If the solid does not dissolve after adding 1.0 mL, classify it as "insoluble" (<10 mg/mL).

-

-

Documentation: Record the results for each solvent tested.

Caption: Workflow for Qualitative Solubility Assessment.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. While a specific safety data sheet (SDS) for this compound should always be consulted, general hazards for related fluorinated phenylboronic acid esters apply.

-

Hazard Classification: Typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after contact.

-

Body Protection: Wear a laboratory coat.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[7] Room temperature storage is generally acceptable. The compound should be protected from moisture, as boronic esters can slowly hydrolyze back to the boronic acid.

Conclusion

This compound is a high-value reagent whose physical properties are well-suited for applications in organic synthesis. Its solid form, good solubility in common organic solvents, and thermal stability under typical reaction conditions make it a reliable and easy-to-handle building block. A thorough experimental characterization of each new batch, following the protocols outlined in this guide, is a critical step in ensuring the reproducibility and success of any research or development program that utilizes it.

References

- 1. This compound | 648904-85-2 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. d-nb.info [d-nb.info]

- 5. netascientific.com [netascientific.com]

- 6. 4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester [cymitquimica.com]

- 7. 648904-85-2 | CAS DataBase [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Chemical structure of 3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester

An In-Depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis. We will explore its structural and physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and discuss its spectroscopic signature. The core of this document focuses on the compound's reactivity and strategic application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research. Safety protocols and handling procedures are also outlined to ensure operational excellence and laboratory safety. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: A Strategically Functionalized Building Block

This compound is a highly valuable synthetic intermediate whose utility stems from the strategic placement of its functional groups. The presence of an electron-withdrawing methylsulfonyl group and a moderately electron-withdrawing fluorine atom on the phenyl ring significantly influences the electronic properties of the molecule. The pinacol ester of the boronic acid provides enhanced stability, making it less susceptible to degradation pathways like protodeboronation compared to the free boronic acid.[1] This stability is crucial for storage and for achieving consistent, reliable results in complex synthetic sequences.[1]

These features make the compound an essential reagent in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] Its application is prevalent in the development of novel pharmaceuticals and advanced materials where precise control over molecular architecture is paramount.[4]

Physicochemical and Structural Properties

The structural integrity and physicochemical characteristics of a reagent are foundational to its application. This compound is a solid at room temperature and possesses properties that make it amenable to a variety of common organic solvents.

Chemical Structure

The molecule's architecture is centered on a phenyl ring substituted with three key groups that dictate its reactivity: the boronic acid pinacol ester, a fluoro group, and a methylsulfonyl group.

Caption: Chemical Structure of the title compound.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 648904-85-2 | [5] |

| Molecular Formula | C₁₃H₁₈BFO₄S | [5] |

| Molecular Weight | 300.15 g/mol | [5] |

| Form | Solid |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is achieved through a palladium-catalyzed Miyaura borylation reaction. This method involves the coupling of an appropriate aryl halide or triflate with a diboron reagent.

Typical Synthetic Workflow

The synthesis starts from 4-bromo-2-fluoro-1-methanesulfonyl-benzene, which serves as the aryl halide precursor. This precursor is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Caption: General workflow for the synthesis protocol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Miyaura borylation reactions.[5]

-

Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-fluoro-1-methanesulfonyl-benzene (1.0 eq), bis(pinacolato)diboron (1.05 eq), and potassium acetate (3.0 eq).

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂, 0.03 eq), followed by the addition of a suitable anhydrous solvent like dimethylsulfoxide (DMSO).

-

Insight: Pd(dppf)Cl₂ is a robust catalyst for this transformation, known for its high activity and stability. Potassium acetate serves as a crucial mild base, facilitating the transmetalation step of the catalytic cycle.

-

-

Reaction Execution: Heat the reaction mixture to 90°C and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting aryl bromide.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine to remove DMSO and inorganic salts.

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid should be washed with non-polar solvents like hexane and ether to remove non-polar impurities.

-

Insight: This washing step is often sufficient to achieve high purity. If needed, further purification can be accomplished by column chromatography on silica gel.

-

-

Drying: Dry the purified solid under vacuum to obtain the final product.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. While specific spectra for this exact compound are not publicly available in the search results, the expected signals can be reliably predicted based on its structure and data from analogous compounds.[6][7][8][9]

| Technique | Expected Signals |

| ¹H NMR | - Aromatic protons (3H) appearing as multiplets or doublets of doublets in the δ 7.5-8.0 ppm range. - Methyl protons of the sulfonyl group (3H) as a singlet around δ 3.2 ppm. - Methyl protons of the pinacol group (12H) as a singlet around δ 1.35 ppm.[6] |

| ¹³C NMR | - Aromatic carbons, with shifts influenced by the fluorine and sulfonyl substituents. The carbon attached to boron is often broad or not observed.[10] - Quaternary carbons of the pinacol group around δ 84 ppm. - Methyl carbons of the pinacol group around δ 25 ppm. - Methyl carbon of the sulfonyl group around δ 45 ppm. |

| ¹⁹F NMR | - A single resonance corresponding to the fluorine atom on the aromatic ring. |

| Mass Spec (MS) | - The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed, confirming the molecular weight of 300.15. |

Reactivity and Key Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a powerful method for forming C-C bonds.[3] The pinacol ester serves as a stable, easily handled precursor to the active boronic acid species in the catalytic cycle.[1]

Mechanism of the Suzuki-Miyaura Reaction

The reaction is catalyzed by a palladium(0) complex and proceeds through a series of well-established steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

-

Expertise Insight: The choice of base is critical. It activates the boronic ester to form a more nucleophilic borate species, which readily undergoes transmetalation with the palladium(II) complex.[2] The electron-withdrawing nature of the fluoro and methylsulfonyl groups on our title compound can affect the rate of transmetalation, sometimes requiring stronger bases or modified catalytic systems for optimal results.[11]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine the aryl halide/triflate (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add a solvent system, typically a mixture like Dioxane/Water or Toluene/Water.

-

Execution: Degas the mixture and heat under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

-

Workup and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic phase, and concentrate. Purify the residue by column chromatography to isolate the coupled product.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.[12]

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[13] Use in a well-ventilated area, preferably within a fume hood. Avoid creating dust.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][15]

-

Exposure: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[14] Avoid inhalation of dust.[15] General first aid for boron compounds may involve addressing symptoms like nausea or agitation following significant resorption.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, strong acids, and strong oxidizing agents.[14] The pinacol ester moiety confers good stability, but proper storage ensures a long shelf-life.[1]

Conclusion

This compound is a sophisticated and highly effective building block for organic synthesis. Its unique electronic properties, combined with the stability afforded by the pinacol ester, make it an indispensable tool for constructing complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The methodologies and insights provided in this guide are designed to empower researchers to effectively and safely utilize this reagent in their pursuit of novel molecules for pharmaceutical and material science applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Buy 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester [smolecule.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Boron - ESPI Metals [espimetals.com]

- 15. horticentre.co.nz [horticentre.co.nz]

Mastering the ¹H NMR Spectrum of 3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester: A Guide to Structural Elucidation and Quality Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester is a key building block in modern medicinal chemistry and materials science, valued for its role in Suzuki-Miyaura cross-coupling reactions. Its structural integrity is paramount for the success of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the definitive tool for its structural verification and purity assessment. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, moving from theoretical prediction to practical acquisition and in-depth interpretation. Authored from the perspective of a senior application scientist, this document explains the causal relationships behind spectral features and outlines a robust, self-validating protocol for its analysis.

Foundational Principles: Understanding the Molecule

Before delving into the spectrum, a foundational understanding of the molecule's electronic landscape is essential. The compound comprises a 1,3,4-trisubstituted benzene ring, a methylsulfonyl group, a fluorine atom, and a pinacol ester of boronic acid. Each substituent exerts a distinct electronic influence, which is the primary determinant of the resulting proton chemical shifts and coupling patterns.

-

Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. It strongly deshields (moves downfield) protons on the aromatic ring, particularly those ortho and para to it.[1][2]

-

Fluorine Atom (-F): Fluorine possesses a dual electronic nature. It is the most electronegative element, exerting a strong through-bond (inductive) electron-withdrawing effect, which deshields nearby protons.[3] Concurrently, it has lone pairs that can participate in resonance, donating electron density into the ring and shielding the ortho and para positions.[4][5]

-

Boronic Acid Pinacol Ester (-B(pin)): This group is generally considered electron-withdrawing, contributing to the overall deshielding of the aromatic system.[6]

The interplay of these effects dictates the precise spectral signature of the aromatic protons, which are the most information-rich region of the spectrum for this molecule.

Theoretical ¹H NMR Spectral Prediction

A robust analysis begins with a hypothesis. By dissecting the molecular structure, we can predict the expected ¹H NMR spectrum, including chemical shifts (δ), integration values, and signal multiplicities.

Molecular Structure and Proton Environments

The structure contains three distinct proton environments in the aromatic region (labeled H-2, H-5, H-6 for clarity) and two in the aliphatic region (methylsulfonyl and pinacol).

Caption: Labeled structure of the target compound.

Predicted Spectral Data

The following table summarizes the anticipated signals. The rationale for each prediction is grounded in the electronic effects previously discussed.

| Proton Environment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale |

| Pinacol (-C(CH₃)₄) | ~1.35 | 12H | Singlet (s) | 12 chemically equivalent protons with no adjacent protons. A characteristic signal for pinacol esters.[7][8] |

| Methylsulfonyl (-SO₂CH₃) | ~3.20 | 3H | Singlet (s) | Protons are deshielded by the adjacent sulfonyl group. No coupling partners.[1][2] |

| Aromatic H-5 | ~7.50 | 1H | Doublet of doublets (dd) | Ortho to the strongly electron-withdrawing -SO₂CH₃ group and meta to the -B(pin) group. Coupled to H-6 (ortho, J ≈ 8 Hz) and F (para, J ≈ 1 Hz). |

| Aromatic H-2 | ~8.10 | 1H | Doublet of doublets (dd) | Ortho to the -B(pin) group and meta to the -F and -SO₂CH₃ groups. Coupled to H-6 (meta, J ≈ 2 Hz) and F (meta, J ≈ 4 Hz). |

| Aromatic H-6 | ~8.25 | 1H | Doublet of doublets (dd) | Ortho to both the -F and -B(pin) groups. Deshielded by both. Coupled to H-5 (ortho, J ≈ 8 Hz) and F (ortho, J ≈ 8 Hz). |

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

The quality of an NMR spectrum is fundamentally dependent on rigorous sample preparation and appropriate instrument parameter selection.[9] A flawed protocol will yield ambiguous or misleading data, compromising the analysis.

Workflow for Sample Preparation and Analysis

The following workflow ensures reproducibility and minimizes contamination.

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the this compound into a clean, dry vial. For routine ¹H NMR, this concentration provides excellent signal-to-noise without causing line broadening.[10][11][12]

-

Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice.[13] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative for this polar molecule.

-

Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. Preparing the sample in a secondary vial before transferring it to the NMR tube allows for better mixing and visual confirmation of dissolution.[11]

-

Filtration (if required): If any solid particulates are visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[10][13] Solids will not appear in the spectrum but will severely degrade magnetic field homogeneity and spectral resolution.[9]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.[12]

Recommended Instrumental Parameters

While modern spectrometers automate many of these settings, understanding the key parameters is crucial for high-quality data.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Higher fields provide better signal dispersion, which is critical for resolving the complex aromatic region. |

| Number of Scans (NS) | 8-16 | Provides adequate signal-to-noise for a sample of this concentration. |

| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of protons between pulses, ensuring accurate integration. |

| Acquisition Time (AQ) | 2-4 seconds | Determines the digital resolution of the spectrum. Longer times yield sharper lines. |

| Pulse Angle | 30-45 degrees | A flip angle less than 90 degrees allows for a shorter relaxation delay, speeding up the experiment without sacrificing much signal. |

In-Depth Spectral Interpretation: From Data to Structure

This section provides a guide to interpreting the acquired spectrum, correlating the observed data back to the molecular structure.

Example Data and Assignments

The following table presents a typical dataset for a spectrum acquired in CDCl₃.

| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| A | 1.36 | 12H | s | - | Pinacol (-C(CH₃)₄) |

| B | 3.21 | 3H | s | - | Methylsulfonyl (-SO₂CH₃) |

| C | 7.52 | 1H | d | J = 8.4 | Aromatic H-5 |

| D | 8.11 | 1H | dd | J = 4.4, 2.0 | Aromatic H-2 |

| E | 8.27 | 1H | dd | J = 8.4, 8.4 | Aromatic H-6 |

Detailed Analysis of Spectral Regions

-

Aliphatic Region (δ 1.0-4.0 ppm):

-

The intense singlet at δ 1.36 ppm (A) , integrating to 12H, is the unmistakable signature of the two equivalent methyl groups of the pinacol ester.[6][8]

-

The singlet at δ 3.21 ppm (B) , integrating to 3H, corresponds to the methyl protons of the sulfonyl group. Its downfield position is a direct consequence of the strong deshielding effect of the -SO₂ moiety.[1]

-

-

Aromatic Region (δ 7.0-8.5 ppm): This is the most diagnostic region. The aryl protons appear significantly downfield (typically 6.5-8.0 ppm) due to the ring current effect inherent to aromatic systems.[14]

-

Signal E (δ 8.27 ppm): This signal, appearing as a doublet of doublets, is the most downfield proton (H-6). It is positioned ortho to two electron-withdrawing groups, the fluorine and the boronic ester, leading to maximum deshielding. The splitting pattern arises from coupling to two different neighbors:

-

Signal D (δ 8.11 ppm): This doublet of doublets corresponds to H-2. Its splitting is caused by:

-

A small meta coupling to H-6 (J = 2.0 Hz).

-

A larger meta coupling to the fluorine atom (⁴J_HF, J = 4.4 Hz), which is typically larger than meta H-H coupling.[15]

-

-

Signal C (δ 7.52 ppm): This signal is the most upfield of the aromatic protons and is assigned to H-5. While it is ortho to the powerful -SO₂CH₃ group, it is also para to the fluorine, which can have a slight shielding resonance effect. It appears as a doublet due to the large ortho coupling to H-6 (J = 8.4 Hz). The expected smaller coupling to the para fluorine is often not resolved or is lost in the line width.

-

Troubleshooting and Best Practices

-

Identifying Impurities: Always be aware of common solvent and water peaks. In CDCl₃, the residual solvent peak appears at δ 7.26 ppm and water typically appears around δ 1.56 ppm.[17][18] A comprehensive list of common impurities is an invaluable reference.[19][20][21]

-

Broad Signals: Very broad signals, especially in the aromatic region, can indicate the presence of paramagnetic impurities or sample aggregation at high concentrations.[9][11] Diluting the sample or filtering it through a short plug of silica can sometimes resolve these issues.

-

Complex Multiplets: If multiplets overlap and become difficult to interpret, acquiring the spectrum on a higher field instrument (e.g., 600 MHz) can increase spectral dispersion and simplify the patterns.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A systematic approach, combining theoretical prediction with a meticulous experimental protocol, allows for unambiguous assignment of all proton signals. The chemical shifts of the three distinct aromatic protons, along with their characteristic splitting patterns arising from both H-H and H-F coupling, provide a definitive fingerprint for structural confirmation and purity assessment. This guide equips researchers with the necessary framework to confidently perform and interpret this critical analysis, ensuring the quality of this versatile reagent in the demanding fields of drug discovery and materials science.

References

- 1. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Phenylboronic acid pinacol ester, CAS No. 24388-23-6 - iChemical [ichemical.com]

- 9. organomation.com [organomation.com]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. How To [chem.rochester.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.washington.edu [chem.washington.edu]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹³C NMR Data of 3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester. This compound is of significant interest in medicinal chemistry and drug development as a versatile building block. A thorough understanding of its structural characterization is paramount for its effective utilization. This guide presents a detailed, predicted ¹³C NMR spectrum, including chemical shift assignments and carbon-fluorine coupling constants, based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, it outlines a robust experimental protocol for acquiring high-quality ¹³C NMR data and discusses key aspects of data processing and validation.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of a fluorine atom, a methylsulfonyl group, and a boronic acid pinacol ester on the phenyl ring imparts unique electronic and steric properties, making it a valuable synthon in Suzuki-Miyaura cross-coupling reactions. Accurate structural elucidation is critical to ensure the purity and identity of this compound, and ¹³C NMR spectroscopy is an indispensable tool for this purpose. This guide aims to serve as a detailed reference for researchers working with this and structurally related compounds.

I. Predicted ¹³C NMR Spectrum and Interpretation

Due to the absence of a publicly available, fully assigned ¹³C NMR spectrum for this compound, this section provides a detailed prediction based on the well-established effects of substituents on benzene ring chemical shifts and known ¹³C-¹⁹F coupling constants.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the ¹³C NMR data, the carbon atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with carbon numbering.

Predicted ¹³C NMR Chemical Shifts and Coupling Constants

The predicted ¹³C NMR data for this compound in CDCl₃ are summarized in the table below. The predictions are based on the additive effects of the substituents on the chemical shifts of a benzene ring (δ ≈ 128.5 ppm) and typical values for the pinacol and methylsulfonyl groups.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C-¹⁹F Coupling Constant (J, Hz) | Rationale for Prediction |

| C1 | ~130-135 | s | - | The carbon bearing the boronic ester (ipso-carbon) is typically deshielded. Its signal is often broad due to quadrupolar relaxation of the boron nucleus. |

| C2 | ~135-140 | d | ~20-25 (²JCF) | This carbon is ortho to the boronic ester and meta to the fluorine, leading to deshielding. It will appear as a doublet due to two-bond coupling with fluorine. |

| C3 | ~160-165 | d | ~245-255 (¹JCF) | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will exhibit a large one-bond coupling constant. |

| C4 | ~138-143 | d | ~3-5 (²JCF) | This carbon is ortho to the fluorine and ipso to the strongly electron-withdrawing methylsulfonyl group, resulting in significant deshielding. A smaller two-bond coupling to fluorine is expected. |

| C5 | ~125-130 | d | ~8-12 (³JCF) | This carbon is meta to the fluorine and ortho to the methylsulfonyl group. It is expected to show a three-bond coupling to fluorine. |

| C6 | ~130-135 | d | ~3-5 (⁴JCF) | This carbon is para to the fluorine and ortho to the boronic ester. A small four-bond coupling to fluorine may be observed. |

| C7, C8 | ~84-85 | s | - | The quaternary carbons of the pinacol group typically resonate in this region. |

| C9, C10, C11, C12 | ~24-25 | q | - | The four equivalent methyl carbons of the pinacol group will appear as a single quartet (in a proton-coupled spectrum) or a singlet (in a proton-decoupled spectrum). |

| C13 | ~44-46 | q | - | The methyl carbon of the methylsulfonyl group is expected in this region. |

Note: The chemical shift of the carbon attached to boron (C1) can sometimes be difficult to observe due to quadrupolar broadening.

Discussion of Substituent Effects

-

Boronic Acid Pinacol Ester Group: This group is weakly electron-withdrawing and causes a moderate deshielding of the ipso-carbon (C1) and the ortho-carbons (C2 and C6).

-

Fluorine Atom: As a highly electronegative atom, fluorine exerts a strong deshielding effect on the directly attached carbon (C3) through the inductive effect. This results in a large downfield shift for C3. Fluorine also influences the chemical shifts of other carbons in the ring through resonance and inductive effects, and most importantly, introduces characteristic C-F coupling patterns.[1][2]

-

Methylsulfonyl Group (-SO₂CH₃): This is a strong electron-withdrawing group, causing significant deshielding of the ipso-carbon (C4) and the ortho-carbons (C3 and C5). Its effect is primarily inductive.

The interplay of these three substituents leads to a complex and unique ¹³C NMR spectrum. The predicted chemical shifts are a result of the cumulative electronic effects of these groups on each carbon atom of the phenyl ring.

II. Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a standardized, field-proven protocol for acquiring high-quality ¹³C NMR data for small molecules like this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 20-50 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds and its single carbon resonance at δ ≈ 77.16 ppm, which can be used as an internal reference.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C{¹H} NMR experiment on a 400 MHz or 500 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | A standard proton-decoupled pulse program with a 30° pulse angle is a good starting point to allow for faster relaxation and more scans in a given time. |

| Solvent | CDCl₃ | Select the appropriate solvent for locking and shimming. |

| Temperature | 298 K | Standard ambient temperature. |

| Spectral Width (SW) | 0 to 220 ppm | This range covers the expected chemical shifts for all carbon types in the molecule. |

| Acquisition Time (AQ) | 1-2 seconds | A sufficient acquisition time to ensure good digital resolution. |

| Relaxation Delay (D1) | 2-5 seconds | A longer delay ensures full relaxation of quaternary carbons, leading to more accurate integration, although this is less critical for qualitative analysis. |

| Number of Scans (NS) | 1024 or higher | A sufficient number of scans is required to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance. |

| Decoupling | Proton broadband decoupling | To simplify the spectrum by removing ¹H-¹³C couplings. |

Workflow for NMR Data Acquisition and Processing

Caption: Experimental workflow for acquiring and analyzing ¹³C NMR data.

III. Data Processing and Validation

Proper data processing is crucial for extracting accurate information from the raw NMR data (Free Induction Decay - FID).

Processing Steps

-

Fourier Transformation (FT): The FID is converted from the time domain to the frequency domain to obtain the NMR spectrum.

-

Phase Correction: The phases of the signals are adjusted to be purely absorptive (positive peaks). This can be done manually or automatically.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated. For CDCl₃, the solvent peak is set to δ 77.16 ppm.

-

Peak Picking: The chemical shifts of all significant peaks are identified and listed.

Data Validation

-

Consistency with Predicted Spectrum: The observed chemical shifts and coupling patterns should be in good agreement with the predicted values based on known substituent effects.

-

Number of Signals: The number of observed carbon signals should match the number of unique carbon atoms in the molecule. For this compound, a total of 9 signals are expected (6 for the aromatic ring, 2 for the pinacol group, and 1 for the methylsulfonyl group).

-

¹³C-¹⁹F Couplings: The presence of doublets with characteristic coupling constants for the carbons near the fluorine atom is a key validation point. The large one-bond coupling for C3 is particularly diagnostic.[3]

-

Comparison with Analogs: If available, comparison of the spectrum with that of structurally similar compounds can provide further confidence in the assignments.

IV. Conclusion

This technical guide provides a detailed framework for understanding and acquiring the ¹³C NMR data of this compound. While an experimentally obtained and fully assigned spectrum is the gold standard, the predictive analysis presented here, based on fundamental NMR principles and empirical data from related structures, offers a robust and scientifically sound interpretation. The provided experimental protocol and data validation guidelines will enable researchers to confidently characterize this important building block and ensure its quality for downstream applications in drug discovery and development.

V. References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.

-

ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

-

Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (3rd ed.). Wiley-VCH.

References

The Suzuki-Miyaura Coupling with Boronic Esters: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] First reported in 1979, this palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide has become indispensable in the pharmaceutical industry for the synthesis of complex molecular architectures.[1][3][4][5] Its widespread adoption is due to its remarkable functional group tolerance, mild reaction conditions, and the low toxicity of the boron-containing reagents.[1][6]

While initially developed with boronic acids, the use of boronic esters, such as pinacol esters, has gained significant traction. Boronic esters offer enhanced stability, are often crystalline solids that are easier to handle and purify, and are less prone to side reactions like protodeboronation, making them highly advantageous in multi-step syntheses.[7][8][9] This guide provides an in-depth exploration of the core mechanism of the Suzuki-Miyaura coupling with a specific focus on boronic esters, offering field-proven insights for professionals in drug discovery and development.

The Core Catalytic Cycle: A Mechanistic Dissection

The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][10][11]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Step 1: Oxidative Addition

The catalytic cycle begins when the active Pd(0) catalyst, typically coordinated to two ligands (L), inserts itself into the carbon-halogen (C-X) bond of the organic halide (R¹-X).[7][12] This step, which is often rate-determining, oxidizes the catalyst from Pd(0) to a square planar Pd(II) complex.[10][12][13]

-

Reactivity of Halides : The rate of oxidative addition is highly dependent on the nature of the leaving group (X), following the general trend: I > OTf > Br > Cl.[7][10] This means that aryl iodides react fastest, while aryl chlorides are the most challenging substrates, often requiring more electron-rich and bulky ligands to promote the reaction.[7]

-

Stereochemistry : For vinyl halides, oxidative addition proceeds with retention of the double bond's stereochemistry.[10][12] However, for allylic and benzylic halides, inversion of configuration is observed.[10][12] The initial product is a cis-palladium complex, which rapidly isomerizes to the more stable trans-complex.[10][12]

Caption: Oxidative addition and subsequent isomerization.

Step 2: Transmetalation with Boronic Esters

Transmetalation is the pivotal step where the organic moiety (R²) is transferred from the boron center to the Pd(II) complex, displacing the halide.[12][14] The precise mechanism of this step, particularly with boronic esters, has been a subject of extensive research.

Direct Transmetalation: A Paradigm Shift

A long-standing question was whether boronic esters must first hydrolyze to the corresponding boronic acids to be active in the coupling.[8] Seminal structural, kinetic, and computational studies have now provided compelling evidence that boronic esters can and do undergo transmetalation directly without prior hydrolysis .[8][15][16][17] This insight is critical for designing anhydrous reaction conditions and understanding reactivity.

The Indispensable Role of the Base

The base is not a mere spectator; it is a crucial activator.[18] Its primary function is to coordinate to the Lewis acidic boron atom of the ester, forming a tetracoordinate, anionic "ate" complex.[19][20][21] This activation increases the nucleophilicity of the organic group (R²) attached to boron, making it "active" for transfer to the electrophilic Pd(II) center.[18][21]

Two primary mechanistic pathways are considered for this base-mediated transmetalation:

-

The Oxo-Palladium Pathway : The base (e.g., OH⁻) first reacts with the trans-R¹-Pd(II)L₂-X complex, displacing the halide (X) to form a more reactive palladium-hydroxo or palladium-alkoxo intermediate (R¹-Pd(II)L₂-OR³). This species then readily reacts with the neutral boronic ester to complete the transfer of R².[20][21][22] Kinetic studies suggest this pathway is often kinetically favored.[21]

-

The Boronate Pathway : The base first activates the boronic ester to form the anionic boronate complex. This nucleophilic boronate then attacks the palladium-halide complex to displace the halide and transfer the R² group.[20][21]

Caption: The two dominant pathways for the transmetalation step.

Step 3: Reductive Elimination

This is the final, product-forming step of the cycle. The two organic groups (R¹ and R²) on the palladium center couple to form the new C-C bond, yielding the desired product (R¹-R²).[7][10]

-

Catalyst Regeneration : This process simultaneously reduces the metal from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the cycle for the next turnover.[7]

-

Stereochemistry : Reductive elimination requires the two organic groups to be cis to one another on the square planar complex. Therefore, the trans-complex typically formed after transmetalation must first isomerize to the corresponding cis-isomer before elimination can occur.[10] The elimination step itself proceeds with retention of the stereochemistry of both coupling partners.[10]

Key Influencing Factors: A Deeper Dive for the Practitioner

The success of a Suzuki-Miyaura coupling hinges on the interplay of several components. Understanding their roles is key to optimizing reactions and troubleshooting failures.

| Component | Role & Causality |

| Catalyst/Ligand | The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich ligands (e.g., alkylphosphines, NHCs) donate electron density to the palladium, facilitating the challenging oxidative addition step, especially with aryl chlorides.[7][10][12] Bulky ligands (e.g., those with tert-butyl or adamantyl groups) create steric crowding around the metal, which promotes the bond-forming reductive elimination step.[7][12] The choice of ligand can also critically influence stereochemical outcomes.[23][24] |

| Base | The base is essential for activating the boronic ester via formation of a nucleophilic "ate" complex.[18][19] The choice of base is critical. Strong bases (e.g., NaOH, K₃PO₄) can accelerate the reaction but may also promote unwanted side reactions or hydrolyze sensitive functional groups like esters.[3] Milder bases (e.g., K₂CO₃, CsF) are often sufficient and provide better compatibility. |

| Solvent | The solvent's role is complex, extending beyond simple dissolution.[25][26] Aprotic solvents like dioxane, THF, and toluene are common.[7][12] Often, a polar co-solvent like water is added to dissolve the inorganic base and facilitate the formation of the active boronate species.[7] Polar solvents can stabilize charged intermediates and transition states, which can in some cases alter the chemoselectivity of the reaction with substrates bearing multiple reactive sites.[25][26][27][28] |

Practical Considerations and Experimental Workflow

Common Side Reactions

-

Protodeboronation : The undesired cleavage of the C–B bond by a proton source (e.g., water). This is a significant issue for many boronic acids but is greatly suppressed by using more stable boronic esters.[7][8]

-

Homocoupling : The coupling of two organoboron molecules (R²-R²) or two organic halides (R¹-R¹). Boron homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), or by using a Pd(II) precatalyst that is not fully reduced.[7] Proper degassing of the reaction mixture is crucial.

-

β-Hydride Elimination : This pathway competes with reductive elimination when using alkylboron reagents that contain a hydrogen atom on the carbon beta to the boron atom. It leads to the formation of an alkene side product.[10]

General Experimental Protocol: Coupling of an Aryl Bromide with a Pinacol Boronic Ester

This protocol provides a representative workflow for a standard Suzuki-Miyaura coupling. Safety Note: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

-

Reagent Preparation : In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), the arylboronic pinacol ester (1.1–1.5 eq), and the base (e.g., K₂CO₃, 2.0–3.0 eq).

-

Inert Atmosphere : Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to remove oxygen that can lead to homocoupling and catalyst degradation.[7]

-

Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of dioxane:water). Stir the resulting suspension for 5-10 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos).

-

Reaction : Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[1]

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it sequentially with water and brine.[1]

-

Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure coupled product.[1]

Conclusion

The Suzuki-Miyaura coupling is a titan of modern synthetic chemistry, and the use of boronic esters has further enhanced its reliability and scope. A deep understanding of the catalytic cycle—particularly the now-established ability of boronic esters to transmetalate directly following base activation—is paramount for researchers. By carefully considering the causal relationships between the ligand, base, and solvent, scientists can harness the full power of this reaction, enabling the efficient and predictable synthesis of the complex molecules that drive innovation in drug discovery and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron Suzuki Coupling | Borates Today [borates.today]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

- 25. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Suzuki-Miyaura coupling using 3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester

An In-Depth Guide to the Suzuki-Miyaura Coupling of 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a detailed examination and a robust protocol for the use of a specific, high-value building block: This compound . This reagent is of significant interest in medicinal chemistry due to the prevalence of the fluorophenylsulfone motif in bioactive molecules.[2][3] We will delve into the unique reactivity imparted by its electronic features, provide a rationale for the selection of catalytic components, and present a step-by-step protocol for its successful coupling with aryl halides. The aim is to equip researchers with both the practical steps and the theoretical understanding necessary to confidently employ this versatile reagent in complex synthesis programs.

Reagent Profile: Understanding the Coupling Partner

The success of a Suzuki-Miyaura coupling is intrinsically linked to the properties of its boronic acid or ester component. The structure of this compound presents several key features that dictate its behavior in the catalytic cycle.

-

Pinacol Ester Stability: The use of a pinacol ester instead of the free boronic acid offers significant advantages in terms of stability.[4] Boronic acids are susceptible to degradation pathways such as protodeboronation, particularly under basic reaction conditions.[5] The pinacol protecting group sterically shields the boron atom, enhancing shelf-life and ensuring consistent reactivity.[4][6]

-

Electronic Effects: The phenyl ring is substituted with two potent electron-withdrawing groups: a fluorine atom at the 3-position and a methylsulfonyl (sulfone) group at the 4-position.

-

Reactivity Modulation: These groups render the aromatic ring electron-deficient. In Suzuki couplings, electron-deficient boronic acid derivatives can sometimes exhibit slower rates of transmetalation, a critical step in the catalytic cycle.[7] This challenge necessitates careful optimization of the catalyst and base to drive the reaction to completion.

-

Inertness of the Sulfone: The methylsulfonyl group is a robust and stable functional group under typical Suzuki-Miyaura conditions. While C–S bonds in sulfones can be activated for cross-coupling under specific, often more forcing conditions with specialized ligands, they are generally unreactive in standard palladium-catalyzed C–B couplings, making this a reliable building block for introducing the sulfone moiety.[8][9]

-

The Catalytic Cycle: A Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.[1][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity order for halides is typically I > Br > OTf >> Cl.[11]

-

Transmetalation: This is often the rate-determining step. The base activates the boronic ester, forming a more nucleophilic boronate "ate" complex. This complex then transfers its organic group (the 3-fluoro-4-(methylsulfonyl)phenyl moiety) to the palladium center, displacing the halide. The choice of a sufficiently strong, non-nucleophilic base is critical.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Catalyst and Base Selection Rationale:

-

Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective Pd(0) sources (Pd(II) salts are reduced in situ).[6][12]

-

Ligand: For coupling electron-deficient boronic esters, electron-rich and sterically bulky phosphine ligands are often required. Ligands like SPhos, XPhos, or RuPhos facilitate both the oxidative addition and the final reductive elimination steps, increasing catalytic turnover. We recommend SPhos for its general robustness in this class of couplings.

-

Base: A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is ideal. It is strong enough to promote the formation of the boronate complex for transmetalation but minimizes the risk of hydrolyzing the pinacol ester or causing other side reactions.[13]

Detailed Experimental Protocol

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

3.1 Materials and Equipment

-

Reagents:

-

This compound

-

Aryl Bromide (Ar-Br)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

-

Potassium Phosphate, tribasic (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Toluene, anhydrous

-

Deionized Water

-

Ethyl acetate, Celite®, Brine, Magnesium sulfate (for workup)

-

-

Equipment:

-

Schlenk flask or microwave vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Standard laboratory glassware

-